4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is a chemical compound classified as a piperazine derivative. It features a piperazine ring with a pyridinyl substituent at the 2-position and a carbonyl chloride group at the 1-position. This compound is notable for its reactivity, making it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its ability to form amide bonds and other derivatives.
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride belongs to the class of carbonyl chlorides and piperazine derivatives, which are widely recognized in medicinal chemistry for their biological activity and utility in drug development.
The synthesis of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride typically involves the reaction of 4-(Pyridin-2-yl)piperazine with phosgene. This reaction is conducted under anhydrous conditions in solvents such as dichloromethane or chloroform to prevent hydrolysis of the carbonyl chloride group. The process is exothermic, necessitating careful temperature control to avoid product decomposition.
This structure indicates the presence of a carbonyl group directly attached to a nitrogen atom within the piperazine ring, contributing to its reactivity.
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is involved in several types of chemical reactions:
The mechanism of action for 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride primarily involves nucleophilic attack on the carbon atom of the carbonyl chloride group. This leads to the formation of an intermediate that can further react with various nucleophiles:
This mechanism underlies its utility in synthesizing complex organic molecules .
The compound's reactivity profile makes it suitable for various synthetic applications in organic chemistry.
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride serves as an important intermediate in:
Its unique reactivity allows chemists to explore new synthetic pathways and develop innovative compounds across multiple fields .
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride (CID 51051866, C₁₀H₁₃Cl₂N₃O) emerged as a structurally unique scaffold in the early 2000s, bridging the pharmacophoric features of pyridine and piperazine rings with a reactive carbonyl chloride handle [1]. Its significance accelerated with the FDA approval of piperazine-containing kinase inhibitors such as Palbociclib (2015) and Ribociclib (2017), where derivatives of this core became critical for optimizing target binding and pharmacokinetic properties [2]. The pyridine nitrogen confers mild basicity (pKa ~9), enhancing water solubility in physiological environments, while the piperazine ring enables conformational flexibility for target engagement. The electrophilic acid chloride group (–COCl) facilitates rapid acylation reactions with nucleophiles like amines and alcohols, allowing efficient derivatization without metal catalysts [2] [8]. This trifunctional architecture positions it as a "molecular connector" for fragment assembly, particularly in anticancer and CNS drug discovery [3] [7].
Property | Value/Characteristic | |
---|---|---|
Molecular Formula | C₁₀H₁₃Cl₂N₃O | |
Molecular Weight | 262.14 g/mol | |
Reactive Site | Carbonyl chloride (C=O) | |
Hydrogen Bond Acceptors | 4 (N, O) | |
LogP (Predicted) | 1.8 | |
Solid-State Stability | Crystalline hydrochloride salt; hygroscopic | |
Key Spectral Features | IR: 1780 cm⁻¹ (C=O stretch); ¹H NMR: δ 3.5–4.0 (piperazine CH₂), 8.2 (pyridine H6) | [1] [4] |
In fragment-based drug discovery (FBDD), this synthon excels as a "three-dimensional connector" that merges hydrophobic fragments while improving solubility. Its pyridine-piperazine motif binds to hinge regions of kinases (e.g., CDK4/6, PAK4) through H-bond interactions with key residues like Asp104 and Thr107, as evidenced in crystallographic studies of Palbociclib analogs [2] [10]. The acid chloride group enables rapid diversification via:
Reaction Type | Conditions | Product Class | Biological Target |
---|---|---|---|
Nucleophilic Aromatic Substitution (SNAr) | Piperazine + 5-bromo-2-nitropyridine, K₂CO₃, DMF, 80°C | CDK4/6 inhibitors (e.g., Palbociclib intermediates) | Cyclin-dependent kinases [2] |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XantPhos, LiHMDS, THF, 60°C | Ribociclib analogs | CDK4/6, PAK4 [2] [7] |
Ugi Multicomponent Reaction | Aldehyde + isocyanide + carboxylic acid, MeOH, RT | Dipeptidomimetics | Proteases, kinases [8] |
Acylation | Aminopyrazoles, DIPEA, CH₂Cl₂, 0°C→RT | AT7519-type CDK inhibitors | CDK2, CDK9 [10] |
Recent innovations leverage its photocatalytic C–H functionalization to access spiropiperidines and annulated heterocycles, expanding 3D chemical space [8]. In eIF4A3 inhibitors, derivatives like 1o improved metabolic stability (mouse microsomal CL <50 μL/min/mg) and solubility (>2 μg/mL) versus carboxylic acid precursors, addressing early lead limitations [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: